N-(2,6-dimethylphenyl)butanamide

Organic Synthesis Pharmaceutical Intermediate Medicinal Chemistry

N-(2,6-dimethylphenyl)butanamide (CAS 33098-75-8) is a crucial synthetic intermediate for the local anesthetic Etidocaine, serving as a foundational pharmacophore. Its specific butanamide chain (XlogP 2.1) is critical for biological activity, making generic substitution high-risk for regulated ANDA submissions. This compound is essential for synthesizing anticonvulsant derivatives and serves as an analytical reference standard for impurity profiling in lidocaine quality control.

Molecular Formula C12H17NO
Molecular Weight 191.27 g/mol
CAS No. 33098-75-8
Cat. No. B1655196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)butanamide
CAS33098-75-8
Molecular FormulaC12H17NO
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=C(C=CC=C1C)C
InChIInChI=1S/C12H17NO/c1-4-6-11(14)13-12-9(2)7-5-8-10(12)3/h5,7-8H,4,6H2,1-3H3,(H,13,14)
InChIKeyRSSCKVILFZASNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,6-dimethylphenyl)butanamide (CAS 33098-75-8) for Pharmaceutical Synthesis and Research: Key Properties and Procurement Considerations


N-(2,6-dimethylphenyl)butanamide (CAS 33098-75-8), also known as n-butyranilide, 2,6-dimethyl-, is a small molecule organic compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol [1]. It is an amide derivative of 2,6-dimethylaniline and butyric acid, characterized by a calculated XlogP of 2.1 and a topological polar surface area of 29.1 Ų, indicating moderate lipophilicity [1]. While the compound itself has limited direct biological activity reported in the literature, its core structure—the 2,6-dimethylphenyl amide motif—is a critical pharmacophore and synthetic precursor in the development of numerous therapeutically relevant agents, including local anesthetics (e.g., Etidocaine, Lidocaine analogs) and anticonvulsants [2][3].

Procurement Risks: Why N-(2,6-dimethylphenyl)butanamide (CAS 33098-75-8) Cannot Be Substituted with Close Analogs in Critical Syntheses


Generic substitution of N-(2,6-dimethylphenyl)butanamide (CAS 33098-75-8) with structurally similar compounds like N-(2,6-dimethylphenyl)acetamide (Lidocaine core) or other N-aryl butanamides carries significant risk in regulated synthetic and research workflows. The butanamide chain length is a key determinant of a derivative's physicochemical properties, such as lipophilicity (XlogP = 2.1) and resulting biological activity, as demonstrated in structure-activity relationship (SAR) studies [1][2]. For instance, modifications to the alkyl chain in related anticonvulsant series have been shown to drastically alter potency and neurotoxicity profiles [1]. Furthermore, in impurity profiling and analytical reference applications, substitution is not possible, as the precise chemical identity of a specific impurity like N-(2,6-dimethylphenyl)butanamide must be verified against reference standards for regulatory compliance in Abbreviated New Drug Applications (ANDAs) [3]. Therefore, using an analog without rigorous requalification can lead to failed syntheses, erroneous bioactivity data, or non-compliant analytical results.

Quantitative Differentiation Guide: N-(2,6-dimethylphenyl)butanamide (CAS 33098-75-8) vs. Analogs in Key Performance Dimensions


Synthetic Utility: N-(2,6-dimethylphenyl)butanamide vs. 2-amino-N-(2,6-dimethylphenyl)butanamide as a Synthesis Building Block

N-(2,6-dimethylphenyl)butanamide (CAS 33098-75-8) is a specific intermediate derived from the oxidation of N-(2,6-dimethylphenyl)-N-hydroxybutanamide, providing a distinct synthetic pathway compared to its 2-amino analog (2-amino-N-(2,6-dimethylphenyl)butanamide). The 2-amino derivative requires a more complex, multi-step synthesis from N-(2-phthalimido-butyryl)-2,6-dimethyl-aniline, involving hydrazine hydrate, to introduce the chiral amino group . This difference in synthetic accessibility and functional group availability (a simple amide vs. a chiral alpha-amino amide) dictates their application in divergent synthetic routes. Procuring the correct butanamide backbone is therefore critical for the success of planned synthetic sequences.

Organic Synthesis Pharmaceutical Intermediate Medicinal Chemistry

Role in Bioactive Molecule Synthesis: N-(2,6-dimethylphenyl)butanamide as a Precursor to the Local Anesthetic Etidocaine

N-(2,6-dimethylphenyl)butanamide serves as a crucial structural progenitor for Etidocaine (CAS 36637-18-0), a clinically used amide-type local anesthetic. The synthesis of Etidocaine proceeds via 2-Bromo-N-(2,6-dimethylphenyl)butanamide (CAS 53984-81-9), a direct brominated derivative of the target compound [1]. This specific halogenated intermediate allows for subsequent nucleophilic substitution to install the ethyl(propyl)amino group. In contrast, the core structure for another common local anesthetic, Lidocaine, is N-(2,6-dimethylphenyl)acetamide, a shorter-chain analog. The difference in the acyl chain (butanamide vs. acetamide) between these precursors is fundamental to the distinct physicochemical and pharmacological profiles of Etidocaine (longer duration of action) and Lidocaine (shorter duration).

Local Anesthetic Drug Synthesis Medicinal Chemistry

Lipophilicity Differentiation: N-(2,6-dimethylphenyl)butanamide vs. Lidocaine Core Analogs for Property Prediction

The calculated partition coefficient (XlogP) for N-(2,6-dimethylphenyl)butanamide is 2.1 [1]. This provides a baseline lipophilicity value that is distinct from its shorter-chain analog, N-(2,6-dimethylphenyl)acetamide, which is expected to be significantly less lipophilic due to a reduction of two methylene units in the acyl chain. In related series of anticonvulsant agents, modifications to the alkyl chain of the amide group have been directly shown to impact lipophilicity and blood-brain barrier (BBB) penetration, which are critical parameters for CNS drug design [2]. This quantitative difference in a key physicochemical property allows for more accurate predictions in QSAR models and rational drug design.

QSAR Drug Design ADME Prediction

Validated Applications for N-(2,6-dimethylphenyl)butanamide (CAS 33098-75-8) in Research and Industry


Synthesis of Etidocaine and Related Local Anesthetics

This compound is a core synthetic precursor for Etidocaine. The route proceeds through bromination to yield 2-Bromo-N-(2,6-dimethylphenyl)butanamide (CAS 53984-81-9), which then undergoes a nucleophilic substitution to form the final drug product. This specific intermediate is essential for building the butanamide side chain of Etidocaine.

Development of Novel Anticonvulsant Agents

The N-(2,6-dimethylphenyl)butanamide scaffold serves as a pharmacophore in the development of new anticonvulsant drugs. Derivatives of this core, specifically 4-(2-(2,6-dimethylphenylamino)-2-oxoethylamino)-N-(substituted)butanamides, have been synthesized and evaluated in animal models of epilepsy, showing promising activity in MES, scPTZ, and scPIC seizure tests. [1]

Analytical Reference Standard for Impurity Profiling

N-(2,6-dimethylphenyl)butanamide can be used as an analytical reference standard for identifying and quantifying related impurities in pharmaceutical products, particularly in the quality control of Lidocaine. For example, its close analog, N-(2,6-Dimethylphenyl)-4-(methylamino)butanamide (Lidocaine Impurity 8), is a known impurity. The compound serves as a necessary reference for method validation in ANDA submissions. [2]

Building Block for Diversified Chemical Libraries

As a foundational N-aryl butanamide with a calculated XlogP of 2.1, this compound is a versatile starting material in organic synthesis. Its amide bond can be reduced to an amine, and the 2,6-dimethylphenyl group can undergo further functionalization, making it a useful building block for creating diverse libraries of small molecules for high-throughput screening in drug discovery. [3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,6-dimethylphenyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.